2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3S2/c1-15-7-3-6-10-20(15)31-25(34)23-17-11-12-30(16(2)32)13-21(17)36-24(23)29-26(31)35-14-22(33)28-19-9-5-4-8-18(19)27/h3-10H,11-14H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUOHRYEFABOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(N=C2SCC(=O)NC4=CC=CC=C4F)SC5=C3CCN(C5)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(2-fluorophenyl)acetamide is a complex organic molecule with potential pharmacological applications. Its unique structural characteristics suggest various biological activities that warrant detailed investigation.
Structural Characteristics
This compound belongs to a class of triazatricyclo compounds and features a thiazole structure with multiple functional groups, including sulfur and nitrogen atoms. The molecular formula is with a molecular weight of approximately 532.68 g/mol.
Structural Representation
The structural representation of the compound can be described using InChI and SMILES notations:
-
InChI :
InChI=1S/C28H28N4O3S2/c1-19(2)24(31)30-20(3)25(32)34-27(30)35-26(33)29(20)23(4)22(5)21(6)18(12)17(10)15(8)14(7)13(9)16(11)36-28(19,22)/h1-12H,13H2,(H,29,30)(H,31,32)(H,33,34)(H,35,36) -
SMILES :
CC(C)c1ccc(C(=O)N(Cc2c[nH]c3c(cn(c3c(c(c(c(c3)c3cc(c(c(c(c(c(c(c(c(c(cc(cc(ccccccccccc))))))))))))))))))
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of thiazoles have shown potent antibacterial effects against Gram-positive and Gram-negative bacteria:
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity against |
|---|---|---|---|
| 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae |
| 11 | 0.011 | - | E. coli |
| 12 | 0.015 | - | S. aureus |
The most active compounds in related studies demonstrated MIC values significantly lower than those of standard antibiotics like ampicillin and streptomycin .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in microbial metabolism or cell wall synthesis. For example, docking studies have suggested that certain thiazole derivatives inhibit bacterial enzymes critical for cell wall synthesis .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Antibacterial Activity : A study evaluated various thiazole derivatives against a panel of bacteria and found that many exhibited MIC values significantly lower than conventional antibiotics .
- Cytotoxicity Tests : Cytotoxicity assays using MTT showed that while some derivatives exhibited antibacterial properties, they also maintained acceptable levels of cytotoxicity against normal human cells (MRC5), indicating a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
